(4-Phenylcycloheptyl)methanamine
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Overview
Description
(4-Phenylcycloheptyl)methanamine is a chemical compound with the molecular formula C14H19N. It is a member of the amine class of compounds, characterized by the presence of an amino group attached to a cycloheptyl ring substituted with a phenyl group. This compound is used in various scientific research applications, including drug discovery and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylcycloheptyl)methanamine typically involves the reaction of cycloheptanone with phenylmagnesium bromide to form 4-phenylcycloheptanol, which is then converted to the corresponding amine through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Phenylcycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated, acylated, and sulfonylated derivatives.
Scientific Research Applications
(4-Phenylcycloheptyl)methanamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Phenylcycloheptyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Phenylcycloheptyl)methanamine is unique due to its specific cycloheptyl ring structure, which imparts distinct chemical and biological properties compared to its cyclohexyl analogs. This structural difference can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
(4-phenylcycloheptyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAAXVQUTRZMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(C1)C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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